9-Chloro-4-methoxyacridine
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Overview
Description
9-Chloro-4-methoxyacridine is a derivative of acridine, a heterocyclic compound known for its wide range of applications in various fields such as chemistry, biology, and medicine. Acridine derivatives have been extensively studied due to their biological activities, including antibacterial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-4-methoxyacridine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes reacting 6,9-dichloro-2-methoxyacridine with phenol and ammonium carbonate . Another method involves the use of quinolizidinylalkylamines to yield 9-amino-6-chloro-2-methoxyacridine derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of microwave-assisted reactions has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-4-methoxyacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 9-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, phenols, and other nucleophiles.
Oxidation and Reduction Reactions:
Major Products:
Substitution Products: Various substituted acridine derivatives depending on the nucleophile used.
Oxidation and Reduction Products:
Scientific Research Applications
9-Chloro-4-methoxyacridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chloro-4-methoxyacridine involves its interaction with DNA. Like other acridine derivatives, it intercalates into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death
Comparison with Similar Compounds
9-Amino-6-chloro-2-methoxyacridine: Another acridine derivative with similar biological activities.
Quinacrine: An acridine derivative used as an antimalarial and antibacterial agent.
Acriflavine: A well-known acridine derivative with antibacterial properties.
Uniqueness: 9-Chloro-4-methoxyacridine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
CAS No. |
16492-15-2 |
---|---|
Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
9-chloro-4-methoxyacridine |
InChI |
InChI=1S/C14H10ClNO/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3 |
InChI Key |
MMLKZYVOSAHXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)Cl |
Origin of Product |
United States |
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